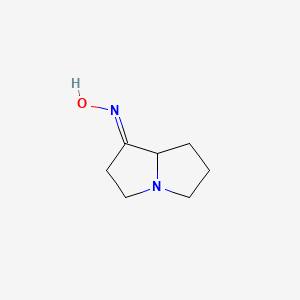

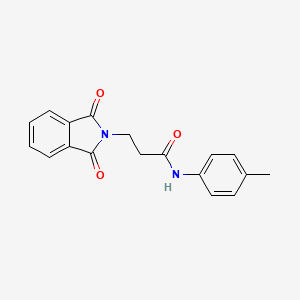

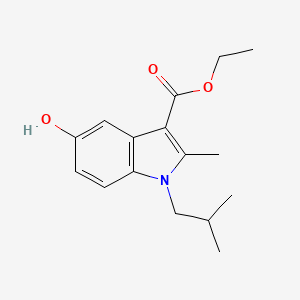

![molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5](/img/structure/B6141689.png)

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders. This compound has been shown to have a wide range of pharmacological effects, including anxiolytic, antipsychotic, antidepressant, and anticonvulsant activities. This compound has also been studied for its ability to modulate the release of dopamine, serotonin, and glutamate in the brain, as well as its ability to affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, this compound has been studied for its potential to reduce inflammation and oxidative stress in the brain.

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to exhibit anti-tb activity against replicating and non-replicating bacteria

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown significant biological activity .

Action Environment

It’s worth noting that similar compounds have been reported to be stable and environmentally benign .

Avantages Et Limitations Des Expériences En Laboratoire

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a relatively simple molecule to synthesize, and is available commercially in a variety of forms. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. Additionally, this compound is relatively non-toxic and can be used in a variety of laboratory experiments. However, this compound is a relatively expensive molecule, and is not as widely available as some of the more commonly used drugs. Additionally, this compound is not as well-studied as some of the more commonly used drugs, and therefore its exact mechanism of action and potential side effects are not fully understood.

Orientations Futures

The potential therapeutic applications of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine are still largely unexplored, and further research is needed to fully understand the molecule's pharmacological effects. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further studies are needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs, as well as its potential to be used in the treatment of a variety of neurological and psychiatric disorders. Finally, further research is needed to explore the potential for this compound to be used as a novel drug target for the development of new drugs.

Méthodes De Synthèse

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be synthesized by a two-step process. The first step involves the reaction of 1-chloro-3-methyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in the presence of a base, followed by a second step involving the reaction of the resulting product with a Grignard reagent. This method has been used to synthesize this compound in high yields and with low toxicity.

Propriétés

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIHUWXMTNSEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

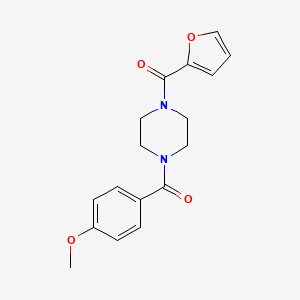

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

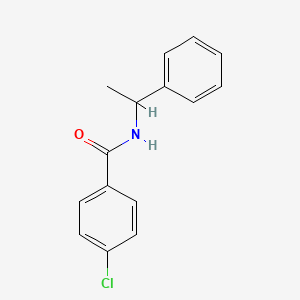

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

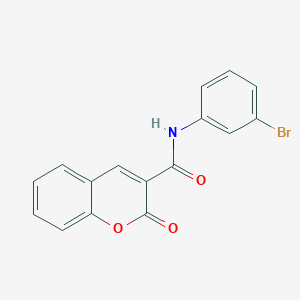

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)